Ethene, [2-(2-ethoxyethoxy)ethoxy]-

Thermoresponsive Polymers LCST Phase Separation

Ethene, [2-(2-ethoxyethoxy)ethoxy]- (CAS 10143-53-0), also referred to as vinyl 2-(2-ethoxyethoxy)ethyl ether or 2-(2-ethoxy)ethoxyethyl vinyl ether (EOEOVE), is a monofunctional vinyl ether monomer featuring a pendant tri(ethylene glycol) ethyl ether side chain. This structural motif endows its homopolymer, poly(EOEOVE), with a well-defined lower critical solution temperature (LCST) near physiological temperature (approx.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 10143-53-0
Cat. No. B159230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthene, [2-(2-ethoxyethoxy)ethoxy]-
CAS10143-53-0
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCOCCOCCOC=C
InChIInChI=1S/C8H16O3/c1-3-9-5-7-11-8-6-10-4-2/h3H,1,4-8H2,2H3
InChIKeyAYMDJPGTQFHDSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10143-53-0 (Ethene, [2-(2-ethoxyethoxy)ethoxy]-) — A Triethylene Glycol Ethyl Vinyl Ether for Procurement in Thermoresponsive Polymer and Smart Material R&D


Ethene, [2-(2-ethoxyethoxy)ethoxy]- (CAS 10143-53-0), also referred to as vinyl 2-(2-ethoxyethoxy)ethyl ether or 2-(2-ethoxy)ethoxyethyl vinyl ether (EOEOVE), is a monofunctional vinyl ether monomer featuring a pendant tri(ethylene glycol) ethyl ether side chain [1]. This structural motif endows its homopolymer, poly(EOEOVE), with a well-defined lower critical solution temperature (LCST) near physiological temperature (approx. 41 °C), making the monomer a critical building block for thermoresponsive polymers, smart hydrogels, and temperature-sensitive drug delivery carriers [2]. While superficially similar to other ethylene glycol vinyl ethers—such as 2-methoxyethyl vinyl ether (MOVE) or 2-ethoxyethyl vinyl ether (EOVE)—the specific oxyethylene chain length and ethyl terminal group of this compound generates a distinct phase-separation temperature and hydration behavior that cannot be replicated by its closest analogs [3].

Why Generic Substitution of 10143-53-0 Fails: The Quantified Phase-Separation Gap vs. MOVE and EOVE


Vinyl ether monomers bearing pendant oxyethylene chains are not interchangeable building blocks; the precise length and terminal group of the side chain dictate the resulting polymer's hydration thermodynamics and, consequently, its thermoresponsive behavior [1]. Aqueous solutions of poly(EOEOVE) phase-separate at approximately 41 °C, a value that is 21 °C lower than poly(MOVE) (70 °C) and 21 °C higher than poly(EOVE) (20 °C) [2]. This 41 °C transition uniquely positions poly(EOEOVE) near body temperature, enabling biomedical applications where poly(MOVE) would remain soluble and poly(EOVE) would already be precipitated. Furthermore, unlike many thermoresponsive polymers, poly(EOEOVE) exhibits a cloud-point curve that is nearly independent of concentration, resembling poly(N-isopropylacrylamide) (PNIPAM) but with a transition temperature that is more tolerant to environmental fluctuations [3]. Substituting the monomer with a shorter or longer oxyethylene chain vinyl ether fundamentally alters the resulting polymer's LCST, gelation range, and responsivity, directly compromising the performance of devices or formulations designed around this specific transition temperature.

Quantitative Evidence Guide for 10143-53-0: Differentiated Performance vs. Closest Vinyl Ether Analogs


Poly(EOEOVE) Phase-Separation Temperature: A 41 °C LCST vs. 20 °C and 70 °C for EOVE and MOVE Homopolymers

In a study of ABC triblock copolymers, the phase-separation temperatures (T_PS) of three homopolymers were directly compared under identical conditions. poly(EOEOVE) derived from the target monomer exhibits a T_PS of approximately 41 °C. This value is 21 °C lower than that of poly(MOVE) (70 °C) and 21 °C higher than that of poly(EOVE) (20 °C) [1]. This precise positioning near physiological temperature differentiates it from both shorter- and longer-chain vinyl ether analogs, where the former transitions too low and the latter too high for many biomedical triggers.

Thermoresponsive Polymers LCST Phase Separation

Concentration-Insensitive Cloud-Point Curve of poly(EOEOVE) vs. Typical Responsive Vinyl Ethers

The cloud-point curve for aqueous solutions of poly(EOEOVE) is described as 'very flat except in a dilute region,' indicating that the cloud-point temperature is largely insensitive to polymer concentration over a wide range [1]. This behavior resembles that of poly(N-isopropylacrylamide) (PNIPAM), a gold-standard thermoresponsive polymer. In contrast, many other thermoresponsive vinyl ethers exhibit more concentration-dependent cloud points, which can lead to unpredictable phase transitions in varying formulation concentrations.

Cloud-Point Curve LCST Polymer Thermodynamics

Physical Gelation Window of an EOEOVE/MOVE Diblock Copolymer at 42–55 °C Enables a Transparent Gel State Not Reported for Other Compositions

A diblock copolymer composed of EOEOVE200-b-MOVE400 undergoes a unique thermo-reversible physical gelation, forming a transparent gel in the 42–55 °C range [1]. This gel state is absent in the corresponding homopolymers and is highly dependent on the specific combination of EOEOVE and MOVE segments with the exact molecular architecture. The gel forms between the lower T_PS of the EOEOVE block and the upper T_PS of the MOVE block, a window that cannot be replicated using EOVE or other analogs.

Physical Gelation Diblock Copolymer Viscoelasticity

High-Value Application Scenarios for 10143-53-0 Based on Quantified Evidence


Injectable Thermoresponsive Hydrogel Formulations for Biomedical Use

Leveraging the 41 °C LCST of poly(EOEOVE), this monomer is ideally suited for synthesizing diblock or triblock copolymers that form injectable physical hydrogels at body temperature. The EOEOVE block provides a transition point near 41 °C, and when combined with a higher-T_PS block like MOVE (70 °C), it creates a soluble-to-gel transition window between 41-64 °C, enabling minimally invasive delivery of drugs or cells [1]. The concentration-insensitive cloud point ensures consistent gelation behavior across clinically relevant polymer concentrations [2].

Temperature-Sensitive Liposome Functionalization for Triggered Drug Release

Modifying liposome surfaces with poly(EOEOVE) chains introduces a thermal trigger near 40 °C that is distinct from other vinyl ethers. This polymer-modified liposome retains stability at 37 °C but releases its payload upon mild hyperthermia (~40-42 °C), offering a targeted release mechanism for tumor-specific chemotherapy [1]. The 21 °C separation from poly(MOVE) ensures that the release trigger is not activated by ambient temperature fluctuations [3].

Smart Actuators and Microfluidic Valves Based on Thermoresponsive Swelling

Poly(EOEOVE) hydrogels exhibit a sharp, reproducible volume phase transition at approximately 41 °C, with minimal dependence on the hydrogel's initial polymer concentration [2]. This makes them ideal for microfluidic valves and soft actuators that must operate reliably across a range of device environments. The precise tuning of the transition temperature via monomer selection is critical for systems where a response to body heat or specific thermal inputs is required [1].

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